![molecular formula C13H13N5O2 B10806035 Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10806035.png)
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli-type reaction. This involves the condensation of 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . Another method involves the reaction of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Biginelli-type reaction and the reaction with α,β-unsaturated carbonyl compounds are scalable and could potentially be adapted for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: It can participate in substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: Sodium methoxide in methanol is commonly used for oxidation reactions.
Substitution: Various α,β-unsaturated carbonyl compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Derivatives of tetrahydrotetrazoloquinazolines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Wirkmechanismus
it is known to interact with various molecular targets and pathways, including sodium channels and human neutrophil elastase . These interactions contribute to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Tetrahydrotetrazoloquinazolines
Uniqueness
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C13H13N5O2 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
methyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H13N5O2/c1-8-10(12(19)20-2)11(9-6-4-3-5-7-9)18-13(14-8)15-16-17-18/h3-7,11H,1-2H3,(H,14,15,17) |
InChI-Schlüssel |
YSEKBNQBMMOSTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B10805960.png)
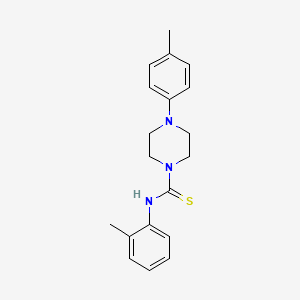
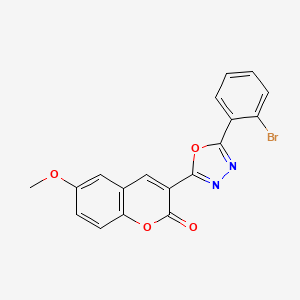
![2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B10805977.png)
![N'-[(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B10805984.png)
![N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10805994.png)
![3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10806000.png)

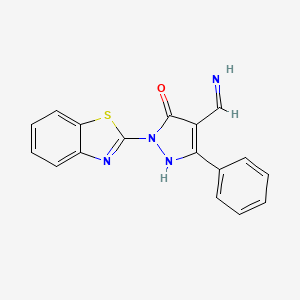
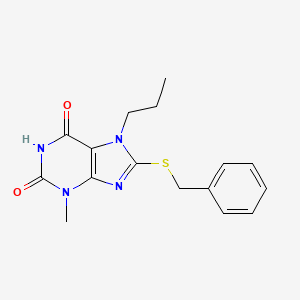
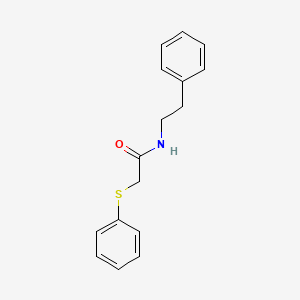
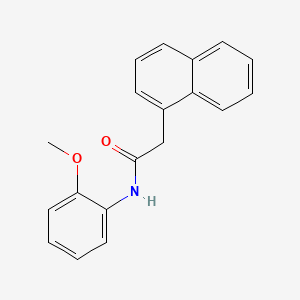
![4-[2,5-dimethyl-3-[(Z)-[[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B10806034.png)
